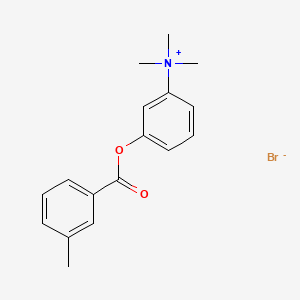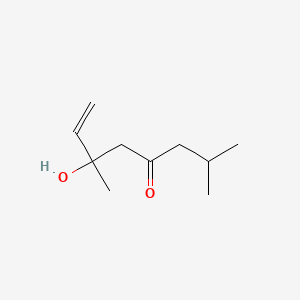
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tagetonol is a naturally occurring compound found in the essential oil of the Japanese Ho-leaf. It is known for its unique chemical structure and properties. The compound has the molecular formula C10H18O2 and a molecular weight of 170.2487
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through several chemical routes. One common method involves the oxidation of linalool, a major component of Ho-leaf oil. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield Tagetonol .
Industrial Production Methods: Industrial production of Tagetonol often involves the extraction of Ho-leaf oil followed by fractional distillation to isolate the compound. The leaves and small twigs of the Ho-Sho tree are steam distilled to obtain the essential oil, which contains Tagetonol along with other constituents .
Analyse Des Réactions Chimiques
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be further oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.
Substitution: Tagetonol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tagetonol can yield various ketones and aldehydes .
Applications De Recherche Scientifique
Tagetonol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antimicrobial Activity: Tagetonol disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Tagetonol inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparaison Avec Des Composés Similaires
Tagetonol is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Linalool: A major component of Ho-leaf oil, known for its pleasant aroma and biological activities.
Citronellol: Another constituent of essential oils with similar antimicrobial and antioxidant properties.
Geraniol: Found in various essential oils, known for its fragrance and potential therapeutic effects.
Propriétés
Numéro CAS |
23007-34-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
Clé InChI |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


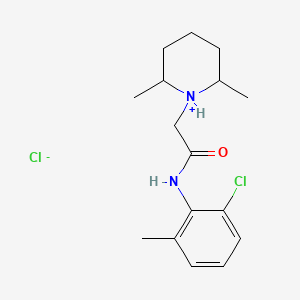
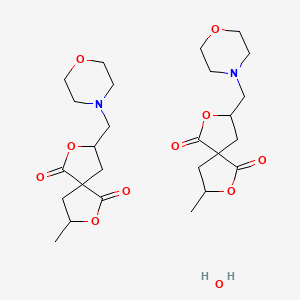
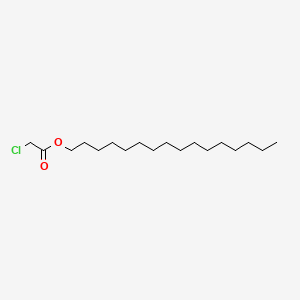
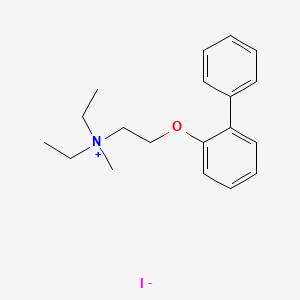
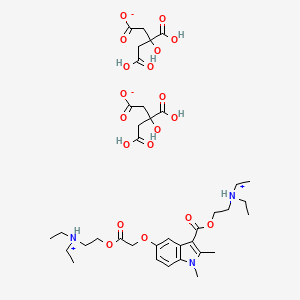
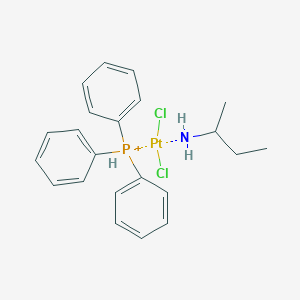
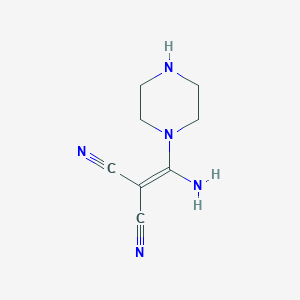
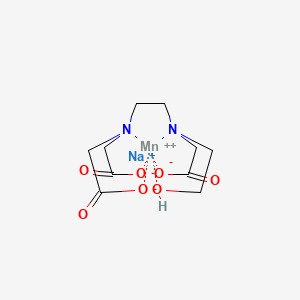
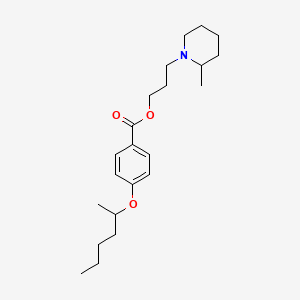
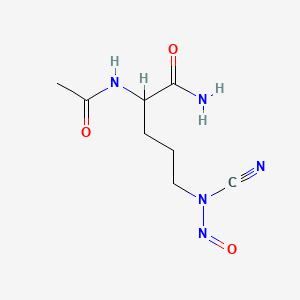
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
